molecular formula C17H25BrN2O3 B1408869 Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate CAS No. 339152-01-1

Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate

Cat. No. B1408869
CAS RN: 339152-01-1
M. Wt: 385.3 g/mol
InChI Key: HSUOQHKIAOWTSG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate (TBMPC) is an organic compound that has been studied extensively in recent years due to its potential applications in pharmaceuticals, biochemistry, and other scientific fields. TBMPC is a derivative of piperazine, a cyclic amine, and is composed of a tert-butyl group, a bromine atom, and a methoxybenzyl group. It is an important synthetic intermediate and can be used to synthesize a variety of other compounds. In

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a related compound, was synthesized and characterized, indicating the versatility of tert-butyl piperazine-1-carboxylates in creating structurally diverse compounds. This compound was analyzed using spectroscopic methods and X-ray diffraction, highlighting the importance of these techniques in understanding the properties of such derivatives (Sanjeevarayappa et al., 2015).
  • Another study synthesized derivatives of N-Boc piperazine, demonstrating the potential for creating a range of compounds based on the tert-butyl piperazine-1-carboxylate structure. These compounds were characterized by various spectroscopic studies and crystal X-ray diffraction analysis (Kulkarni et al., 2016).

Biological Activities

  • The in vitro antibacterial and anthelmintic activities of a structurally similar compound were tested, indicating that tert-butyl piperazine-1-carboxylates can be evaluated for potential biological activities, although the compound studied exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Applications in Crystallography

  • The molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, showcasing the use of such compounds in crystallography studies. The study provided insights into the bond lengths and angles, which are crucial for understanding the molecular structure (Mamat et al., 2012).

Potential in Anticancer Research

  • The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for the synthesis of biologically active benzimidazole compounds, suggests potential applications in the development of anticancer drugs (Liu Ya-hu, 2010).

Mechanism of Action

Target of Action

Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . .

Mode of Action

It’s known that the piperazine ring’s conformational flexibility and the polar nitrogen atoms enhance favorable interaction with macromolecules . This suggests that the compound may interact with its targets through mechanisms such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions.

Biochemical Pathways

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . These properties suggest that the compound may have favorable pharmacokinetic properties.

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The compound’s water solubility and capacity for the formation of hydrogen bonds suggest that it may be stable in aqueous environments and that its action and efficacy may be influenced by factors such as ph and temperature .

properties

IUPAC Name

tert-butyl 4-[(2-bromo-5-methoxyphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)12-13-11-14(22-4)5-6-15(13)18/h5-6,11H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUOQHKIAOWTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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